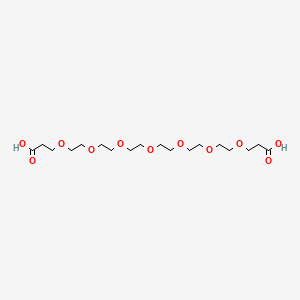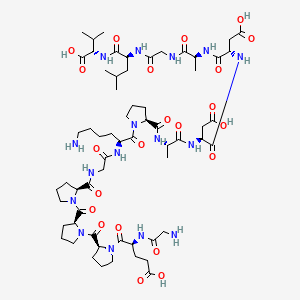
2-(3,4-Dihidroxi-fenil)-2-oxo-etil tiocianato
Descripción general
Descripción
2-(3,4-dihydroxyphenyl)-2-oxoethyl thiocyanate is a member of the class of thiocyanates that is 3,4-dihydroxyacetophenone in which one of the methyl hydrogens has been replaced by the sulfur of a cyanosulfanediyl (-SC#N) group. It has been found to induce the expression of the endoplasmic reticulum chaperone protein GRP78 (78 kDa glucose-regulated protein, BiP, a highly conserved member of the 70 kDa heat shock protein family) leading to an attenuation of the unfolded protein response. It protects neuronal cells and retinal cells from endoplasmic reticulum (ER)-stress induced cell death. It is a member of thiocyanates, an aromatic ketone and a member of catechols.
Aplicaciones Científicas De Investigación
Inhibición de la Fosfodiesterasa 5 (PDE5)
2-(3,4-Dihidroxi-fenil)-2-oxo-etil tiocianato: es un derivado de hidrazona semisintético de la quercetina. Se obtuvo mediante una modificación en un solo paso del compuesto natural. Esto es lo que sabemos:
- Potencial: Estudios preliminares de modelado molecular sugieren que este compuesto podría interactuar eficazmente con PDE5, convirtiéndolo en un candidato para el desarrollo terapéutico .
Propiedades Químicas
En resumen, This compound promete ser un inhibidor de la PDE5 y merece una mayor investigación en diversos campos. Sus propiedades únicas lo convierten en un compuesto intrigante para la exploración científica . 🌟
Mecanismo De Acción
Target of Action
It is structurally similar to 2-(3,4-dihydroxyphenyl)acetic acid , which is known to interact with several targets such as Penicillin G acylase in Escherichia coli, Protocatechuate 3,4-dioxygenase alpha and beta chains in Pseudomonas putida, and DNA in humans . These targets play crucial roles in various biochemical processes, including antibiotic metabolism and DNA replication.
Mode of Action
Based on its structural similarity to 2-(3,4-dihydroxyphenyl)acetic acid , it can be hypothesized that it might interact with its targets in a similar manner, leading to changes in their function and subsequent biochemical processes.
Biochemical Pathways
Compounds with similar structures, such as 2-(3,4-dihydroxyphenyl)acetic acid , are known to be involved in Tyrosine Metabolism and other metabolic pathways . These pathways have downstream effects on various physiological processes, including neurotransmission and protein synthesis.
Pharmacokinetics
Similar compounds like 2-(3,4-dihydroxyphenyl)acetic acid . These properties significantly impact the bioavailability of the compound, determining its effectiveness in exerting its biological effects.
Result of Action
Structurally similar compounds, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4h-pyran-4-one (ddmp), are known to exhibit antioxidant properties . They contribute to the antioxidant properties of Maillard reaction intermediates . The introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can significantly influence the activity and stability of similar compounds .
Propiedades
IUPAC Name |
[2-(3,4-dihydroxyphenyl)-2-oxoethyl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c10-5-14-4-9(13)6-1-2-7(11)8(12)3-6/h1-3,11-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFLBLCWKKQKDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CSC#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586532 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101714-41-4 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(cyanosulfanyl)-1-(3,4-dihydroxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















